molecular formula C17H26FN3O3S B2606135 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide CAS No. 897618-41-6

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide

Cat. No. B2606135
CAS RN: 897618-41-6
M. Wt: 371.47
InChI Key: UASQPBFNHRVHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide” consists of a piperazine ring attached to a fluorophenyl group and a sulfonyl group, which is further connected to an ethylpentanamide group .

Scientific Research Applications

Pharmacology: Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

This compound and its analogues have been studied for their role as inhibitors of ENTs, which are crucial in nucleotide synthesis, adenosine function regulation, and chemotherapy . ENT inhibitors are typically selective for ENT1, but this compound has shown more selectivity towards ENT2, which could lead to the development of novel therapeutic agents with fewer side effects due to selective targeting .

Medicine: Anticancer Applications

Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity. This suggests its potential use in developing new anticancer therapeutics, particularly in targeted therapies that aim to minimize damage to healthy cells.

Biochemistry: Enzyme Inhibition

The compound has been linked to the inhibition of enzymes like urease, which is significant in the colonization and maintenance of highly pathogenic bacteria . By inhibiting such enzymes, derivatives of this compound could be used to prevent infections caused by ureolytic bacteria, offering a new approach to antibiotic therapy.

Biotechnology: Dopamine D4 Receptor Ligands

Structural modifications of this compound have led to the development of high-affinity and selective ligands for dopamine D4 receptors . These ligands can be used in research to understand the role of D4 receptors in neurological conditions and could potentially lead to new treatments for disorders like schizophrenia and drug addiction.

Chemical Engineering: Synthesis and Analysis

The compound’s synthesis involves complex chemical reactions and requires a deep understanding of organic chemistry principles. Its study in chemical engineering could lead to improved synthesis methods, increasing yield and reducing costs for pharmaceutical applications.

Materials Science: Molecular Docking Studies

Molecular docking studies of this compound and its derivatives can provide insights into their interaction with biological targets . This is crucial in materials science for designing molecules with specific properties, such as increased stability or enhanced binding affinity, which can be used in various applications, including drug delivery systems.

Safety and Hazards

As “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide” is intended for research use only, it is not meant for human or veterinary use. Specific safety and hazard information is not available.

Future Directions

The future directions for research on “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide” could include further studies on its synthesis, structure-activity relationships, and potential applications in pharmacology and drug discovery .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-2-3-4-17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-15(18)6-8-16/h5-8H,2-4,9-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASQPBFNHRVHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide

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